Meclizine

説明

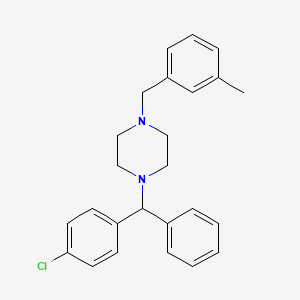

Structure

3D Structure

特性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJYIGYOJCODJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1104-22-9 (di-hydrochloride), 36236-67-6 (hydrochloride) |

Source

|

| Record name | Meclozine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023242 |

Source

|

| Record name | Meclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Meclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

230 °C @ 2 MM HG |

Source

|

| Record name | MECLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.1g/100mL, FREELY SOL IN CHLOROFORM, PYRIDINE; SLIGHLY SOL IN DIL ACIDS, ALCOHOL; PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/, FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/, 1.03e-03 g/L |

Source

|

| Record name | Meclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MECLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

569-65-3, 163837-49-8 |

Source

|

| Record name | Meclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163837-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclozine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meclizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Meclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclozine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L5TQ84570 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MECLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217-224 |

Source

|

| Record name | Meclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00737 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Meclizine's Mechanism of Action in Vestibular Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine is a first-generation antihistamine widely prescribed for the management of vestibular disorders, including motion sickness and vertigo. Its therapeutic efficacy is primarily attributed to its potent antagonism of the histamine H1 receptor and, to a lesser extent, its anticholinergic properties within the central nervous system. This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which meclizine modulates neuronal signaling in the vestibular pathways. It includes a summary of quantitative pharmacodynamic data, detailed experimental protocols from key studies, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of vestibular neuropharmacology and the development of novel therapeutics for balance disorders.

Introduction

Vestibular disorders, characterized by symptoms of vertigo, dizziness, and imbalance, arise from a disruption in the sensory information from the inner ear and its processing within the central nervous system. The vestibular system is crucial for maintaining balance, posture, and spatial orientation.[1] A key therapeutic strategy for these disorders involves the use of vestibular suppressants, which act to reduce the intensity of vestibular signals and dampen the resulting symptoms.

Meclizine has been a mainstay in the treatment of these conditions for decades. As a non-selective, first-generation H1 antagonist, it readily crosses the blood-brain barrier to exert its effects on central vestibular pathways.[2] Its mechanism of action is multifaceted, primarily involving the blockade of histamine H1 receptors and muscarinic acetylcholine receptors in critical brainstem regions such as the vestibular nuclei and the chemoreceptor trigger zone.[2] This guide will dissect these mechanisms at a technical level, providing the quantitative data and experimental context necessary for advanced research and development.

Molecular Targets of Meclizine

Meclizine's therapeutic effects in vestibular disorders are mediated by its interaction with two primary classes of G-protein coupled receptors (GPCRs) in the central nervous system.

Primary Target: Histamine H1 Receptor

Meclizine is a potent antagonist of the histamine H1 receptor.[2] Histamine acts as a neurotransmitter in the brain, with histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus and projecting to various brain regions, including the vestibular nuclei.[3] In the vestibular nuclei, histamine is predominantly excitatory, increasing the firing rate of secondary vestibular neurons through post-synaptic H1 and H2 receptors.[3] By blocking the H1 receptor, meclizine effectively dampens this excitatory histaminergic input, leading to a reduction in vestibular signal transmission and the associated symptoms of vertigo and motion sickness.[2]

Secondary Target: Muscarinic Acetylcholine Receptors

Meclizine also possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[2] Although its affinity for these receptors is significantly lower than for the H1 receptor, this activity contributes to its overall therapeutic profile. Cholinergic signaling plays a complex modulatory role in the vestibular nuclei. Presynaptic M2-type muscarinic receptors inhibit the release of glutamate from vestibular primary afferents, while postsynaptic M3-type receptors directly excite vestibular nucleus neurons.[3] By antagonizing these receptors, meclizine can further modulate neuronal excitability within the vestibular pathways.

Quantitative Pharmacodynamics

The affinity of meclizine for its primary and secondary molecular targets has been quantified through in vitro receptor-binding assays. This data is crucial for understanding its pharmacological profile and dose-response relationships.

| Receptor Target | Ligand | Binding Affinity (K_i) | Reference Study |

| Histamine H1 | Meclizine | 250 nM | Tran et al. (1978) |

| Muscarinic Acetylcholine | Meclizine | 3,600 - 30,000 nM | Kubo et al. (1987) |

Key Experimental Evidence and Protocols

The following sections detail the methodologies from seminal studies that have elucidated the mechanism of action of meclizine.

Receptor-Binding Assays

These assays are fundamental to determining the binding affinity of a drug for its receptor.

-

Objective: To determine the binding affinity of meclizine for the histamine H1 receptor.

-

Tissue Preparation:

-

Bovine cerebral cortex is homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled meclizine are added to compete with the radioligand for binding to the H1 receptors.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Counting:

-

The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of meclizine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

Objective: To determine the binding affinity of meclizine for muscarinic acetylcholine receptors.

-

Tissue Preparation: Similar to the H1 receptor binding assay, membranes are prepared from bovine cerebral cortex.

-

Binding Reaction:

-

A radiolabeled muscarinic receptor antagonist, such as [³H]quinuclidinyl benzilate ([³H]QNB), is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled meclizine are added to compete for binding.

-

-

Separation, Counting, and Data Analysis: The subsequent steps of filtration, scintillation counting, and calculation of the Ki value are performed as described for the H1 receptor binding assay.

In Vitro Electrophysiology of Vestibular Nucleus Neurons

-

Objective: To measure the effect of meclizine on the spontaneous and histamine-evoked firing rate of medial vestibular nucleus (MVN) neurons.

-

Slice Preparation:

-

A rat or mouse is anesthetized and decapitated.

-

The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal or horizontal slices of the brainstem containing the MVN are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Whole-cell patch-clamp or extracellular single-unit recordings are made from individual MVN neurons.

-

The spontaneous firing rate of the neuron is recorded.

-

-

Drug Application:

-

Histamine is bath-applied to the slice to induce an increase in the neuron's firing rate.

-

After establishing a stable, histamine-evoked firing rate, meclizine is co-applied with histamine.

-

The change in firing rate in the presence of meclizine is recorded and quantified.

-

-

Data Analysis: The firing rates (in Hz or spikes/second) are measured before and after the application of histamine and then in the presence of histamine and meclizine. The percentage inhibition of the histamine-induced excitation by meclizine is calculated.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by meclizine and a typical experimental workflow.

Histamine H1 Receptor Signaling Pathway

Muscarinic Receptor Modulation in Vestibular Nuclei

Experimental Workflow for Receptor-Binding Assay

Conclusion and Future Directions

The primary mechanism of action of meclizine in the treatment of vestibular disorders is the antagonism of histamine H1 receptors within the central vestibular pathways, which reduces the excitatory effect of histamine on secondary vestibular neurons. This action is complemented by a weaker antagonism of muscarinic acetylcholine receptors, which further modulates neuronal excitability.

While the receptor pharmacology of meclizine is well-characterized, a notable gap in the literature is the lack of direct electrophysiological studies quantifying the inhibitory effect of meclizine on the firing rates of vestibular nucleus neurons. Future research employing in vitro slice electrophysiology could provide valuable, quantitative insights into the precise impact of meclizine on neuronal activity. Such studies would further refine our understanding of this widely used therapeutic agent and could inform the development of more targeted drugs for vestibular disorders with improved efficacy and reduced side-effect profiles.

References

Meclizine as a Non-Selective H1 Antagonist: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation piperazine-class antihistamine, is a widely utilized non-selective H1 receptor antagonist. While clinically established for the management of motion sickness and vertigo, its utility in a research context is multifaceted and expanding. This technical guide provides an in-depth overview of meclizine's pharmacological profile, focusing on its mechanism of action as an H1 antagonist, its off-target activities, and its application as a research tool. This document details its binding affinities, pharmacokinetic properties, and provides comprehensive experimental protocols for its use in in vitro and in vivo studies. Furthermore, this guide illustrates key signaling pathways and experimental workflows using the DOT language for visualization to facilitate a deeper understanding of its application in research.

Introduction

Meclizine hydrochloride is a non-selective first-generation H1 antagonist that readily crosses the blood-brain barrier.[1] Its primary mechanism of action involves the blockade of histamine H1 receptors in the brain, particularly in the vomiting center and chemoreceptor trigger zone (CTZ) of the medulla. This action inhibits histamine-mediated neurotransmission from the vestibular nuclei and the nucleus of the solitary tract, thereby alleviating symptoms of nausea, vomiting, and dizziness. Beyond its well-known antiemetic and antivertigo properties, meclizine exhibits a broader pharmacological profile, including anticholinergic effects and interactions with other molecular targets, which are of significant interest in various research fields.[2]

Pharmacological Profile

Receptor Binding Affinity

Meclizine's non-selective nature is characterized by its binding affinity to various receptors. The following table summarizes the available quantitative data on meclizine's binding profile.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |

| Histamine H1 | [³H]mepyramine | 250 | Mammalian Brain | [3] |

| Muscarinic (non-selective) | [³H]quinuclidinyl benzilate | 3,600 - 30,000 | Bovine Cerebral Cortex | [4] |

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Pharmacokinetics

The pharmacokinetic properties of meclizine are crucial for designing and interpreting experimental studies.

| Parameter | Value | Species | Route of Administration | Reference |

| Absorption | ||||

| Onset of Action | ~1 hour | Human | Oral | |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~3 hours | Human | Oral | |

| ~8.5 minutes | Rat | Intranasal | [5] | |

| ~49.0 minutes | Rat | Oral | [5] | |

| Distribution | ||||

| Protein Binding | Data not readily available | |||

| Metabolism | ||||

| Primary Metabolizing Enzyme | CYP2D6 | Human | [4] | |

| Elimination | ||||

| Half-life (t₁/₂) | 5-6 hours | Human | ||

| Excretion | Metabolites in urine, unchanged in feces | Human |

Mechanism of Action: H1 Receptor Antagonism

Meclizine functions as an inverse agonist at the histamine H1 receptor. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon binding to histamine, activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and neurotransmission. Meclizine, by binding to the H1 receptor, prevents this cascade from being initiated by histamine.

Experimental Protocols

In Vitro Radioligand Binding Assay for H1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound, such as meclizine, for the histamine H1 receptor.

Materials:

-

Membrane preparation from cells expressing the H1 receptor (e.g., HEK293T cells)

-

Radioligand: [³H]mepyramine

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Binding Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4

-

Test compound (Meclizine) stock solution

-

Non-specific binding control (e.g., high concentration of a known H1 antagonist)

-

96-well filter plates and vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of meclizine.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the meclizine concentration. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of meclizine.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH stock solution)

-

Meclizine stock solution

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and HLMs at 37°C.

-

Reaction Initiation: Add meclizine to the incubation mixture to achieve the desired final concentration. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the concentration of meclizine remaining in each sample using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of meclizine remaining versus time. The slope of the linear regression will give the rate of metabolism, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a basic pharmacokinetic study in rats following oral administration of meclizine.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Meclizine formulation for oral gavage

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Anesthesia (if required for blood collection)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

-

Dosing: Administer a single dose of the meclizine formulation to the rats via oral gavage.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, saphenous vein).

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Bioanalysis: Determine the concentration of meclizine in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plot the plasma concentration of meclizine versus time. Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ using non-compartmental analysis.

Meclizine in Research Applications: Experimental Workflows

Vestibular Function Research

Meclizine is frequently used to investigate the role of the histaminergic system in vestibular function and motion sickness. A common experimental workflow involves the assessment of the vestibulo-ocular reflex (VOR).

Cancer Research

Recent research has explored the potential of meclizine in cancer therapy, particularly in hepatocellular carcinoma (HCC), where it acts as an inverse agonist of the constitutive androstane receptor (CAR).

Conclusion

Meclizine, as a non-selective H1 antagonist, serves as a valuable and versatile tool in biomedical research. Its well-characterized primary mechanism of action, coupled with its known pharmacokinetic profile, allows for its use in a wide range of experimental settings. Understanding its broader pharmacological activities, including its effects on other receptors and cellular pathways, opens new avenues for research into its potential therapeutic applications beyond its current clinical uses. The detailed protocols and experimental workflows provided in this guide are intended to facilitate the effective and rigorous use of meclizine in the laboratory, contributing to the advancement of scientific knowledge in various fields, from neuroscience to oncology. Researchers are encouraged to consider the non-selective nature of meclizine when designing experiments and interpreting results, and to utilize appropriate controls to ensure the validity of their findings.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Meclizine is an agonist ligand for mouse constitutive androstane receptor (CAR) and an inverse agonist for human CAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of meclizine levels in the plasma of rats and dogs after intranasal, intravenous, and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Central Anticholinergic Properties of Meclizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation histamine H1 receptor antagonist, is widely utilized for the management of motion sickness and vertigo. Its therapeutic efficacy is attributed not only to its antihistaminic activity but also to its significant central anticholinergic properties. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying Meclizine's effects on the central nervous system (CNS). A comprehensive review of its binding affinity for muscarinic acetylcholine receptors, the downstream signaling pathways affected, and the experimental methodologies used to characterize these properties is presented. This document aims to serve as a critical resource for researchers and professionals engaged in the study and development of centrally acting pharmaceuticals.

Introduction

Meclizine is a piperazine derivative classified as a first-generation H1 antihistamine.[1][2] Unlike their second-generation counterparts, first-generation antihistamines readily cross the blood-brain barrier, leading to a range of central nervous system effects.[1] A primary contributor to these effects is their ability to act as antagonists at muscarinic acetylcholine receptors.[3] This central anticholinergic activity is responsible for both therapeutic applications, such as the management of vestibular disorders, and a variety of dose-limiting side effects, including drowsiness, confusion, and cognitive impairment.[1][2] A thorough understanding of Meclizine's interaction with central cholinergic systems is therefore paramount for its safe and effective clinical use, as well as for the development of novel therapeutics with improved CNS side-effect profiles.

Molecular Pharmacology

Muscarinic Receptor Binding Affinity

Meclizine's central anticholinergic effects stem from its ability to bind to and inhibit muscarinic acetylcholine receptors in the brain. While it is known to be a non-selective antagonist, its affinity for the different muscarinic receptor subtypes (M1-M5) is not uniform. The M1 muscarinic receptor, highly expressed in the cerebral cortex and hippocampus, is a key mediator of cognitive functions, and its antagonism is strongly associated with the central anticholinergic side effects of many drugs.

Quantitative binding assays have been employed to determine the affinity of Meclizine for muscarinic receptors. These studies have revealed a relatively low affinity for the general muscarinic receptor population.

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

| Meclizine | Muscarinic Receptors | 3,600 - 30,000 nM | [3] |

| Meclizine | Histamine H1 Receptor | 250 nM |

Table 1: In vitro binding affinities of Meclizine for muscarinic and histamine H1 receptors.

Pharmacokinetics and CNS Penetration

Meclizine is orally administered and readily absorbed, reaching peak plasma concentrations (Tmax) in approximately 3 hours. It has a plasma half-life of about 6 hours. A key characteristic of Meclizine is its ability to cross the blood-brain barrier, a prerequisite for its central antihistaminic and anticholinergic actions. The primary enzyme responsible for its metabolism is Cytochrome P450 2D6 (CYP2D6).

| Pharmacokinetic Parameter | Value |

| Tmax | ~3 hours |

| Half-life (t½) | ~6 hours |

| Metabolism | CYP2D6 |

| CNS Penetration | Crosses Blood-Brain Barrier |

Table 2: Key pharmacokinetic parameters of Meclizine.

Mechanism of Central Anticholinergic Action

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a critical role in neuronal excitability and synaptic plasticity. Its signaling cascade is primarily mediated through the Gq/11 family of G-proteins.

Upon binding of acetylcholine, the M1 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.

Consequences of M1 Receptor Blockade by Meclizine

By acting as an antagonist at the M1 receptor, Meclizine competitively inhibits the binding of acetylcholine, thereby attenuating the downstream signaling cascade. This disruption of cholinergic neurotransmission in brain regions rich in M1 receptors, such as the cortex and hippocampus, manifests as the characteristic central anticholinergic side effects.

References

Investigating the Off-Label Applications of Meclizine: A Technical Guide

Abstract

Meclizine, a first-generation histamine H1 receptor antagonist, is well-established for its FDA-approved indications in treating motion sickness and vertigo associated with vestibular diseases.[1][2] Its pharmacological profile, characterized by both antihistaminic and central anticholinergic properties, has prompted investigation into a variety of off-label applications.[1][2] This technical guide provides an in-depth review of the existing scientific evidence for the off-label use of Meclizine. It consolidates data on its efficacy in conditions such as nausea and vomiting of pregnancy, radiation-induced nausea, and vestibular migraine, while also exploring its limited role in other disorders. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of Meclizine's core pharmacology, clinical data, and the methodologies used to evaluate its therapeutic potential beyond its licensed uses.

Core Pharmacology and Mechanism of Action

Meclizine primarily functions as a non-selective, first-generation H1 receptor antagonist.[1] Its therapeutic effects in both approved and off-label uses are largely attributed to its ability to block histamine H1 receptors and its concurrent central anticholinergic actions.[1][2]

The antiemetic and anti-vertigo properties of Meclizine are a result of its action on several key areas of the central nervous system:[1][3]

-

Vomiting Center and Chemoreceptor Trigger Zone (CTZ): Meclizine exerts a blocking effect on histamine H1 receptors within the medulla's vomiting center and the CTZ.[1]

-

Vestibular System: It inhibits signaling from the vestibular nuclei and the nucleus of the solitary tract to the CTZ and vomiting center, thereby reducing vestibular stimulation and labyrinth excitability.[1][2]

This dual-action mechanism effectively dampens the neural pathways that convey motion and positional information from the inner ear to the brainstem, which would otherwise trigger nausea, vomiting, and dizziness.[2][3] The drug is metabolized primarily by the CYP2D6 enzyme in the liver.[1][4]

Signaling Pathway

The primary mechanism of action involves the competitive antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR). This blockade prevents histamine from initiating the downstream signaling cascade that contributes to the symptoms of nausea and vertigo.

Off-Label Clinical Applications

While officially indicated for motion sickness and vertigo, Meclizine is frequently used off-label for a range of conditions involving nausea and dizziness.

Nausea and Vomiting of Pregnancy (NVP)

Meclizine is considered a first-choice therapy for nausea in pregnancy due to a substantial body of evidence supporting its safety and efficacy.[4][5] Multiple epidemiological studies have found it is not teratogenic in humans.[5][6] Pooled data from randomized clinical trials confirm that antihistamines, including Meclizine, significantly reduce symptoms of NVP.

| Parameter | Description | References |

| Population | Pregnant women experiencing nausea and vomiting. | [6] |

| Dosage | Typically 25 mg every 4 to 6 hours (up to 100 mg/day). | |

| Efficacy | Shown to be more effective than placebo in controlling NVP. | [6] |

| Safety | Considered safe for use during pregnancy with no demonstrated increased risk of major malformations. | [5][7] |

| Common Side Effects | Drowsiness, dry mouth. | [4] |

Radiation-Induced Nausea and Vomiting (RINV)

Meclizine is used off-label for the management of nausea and vomiting that can result from radiation therapy.[1] The typical prophylactic dose is 50 mg administered 2 to 12 hours prior to treatment.[1] While 5-hydroxytryptamine-3 receptor antagonists (5HT3 RAs) are generally more efficacious for RINV, Meclizine may be considered in certain clinical scenarios.[8]

| Parameter | Description | References |

| Population | Patients undergoing radiation therapy, particularly to the abdomen/pelvis. | [1][8] |

| Dosage | 50 mg orally 2 to 12 hours before radiotherapy. | [1] |

| Efficacy | Data is limited compared to newer agents like 5HT3 RAs. | [8] |

| Side Effects | Sedation, anticholinergic effects. | [1] |

Vestibular Migraine

The role of Meclizine in treating vestibular migraine is primarily for symptomatic relief of milder episodes of vertigo.[9][10] However, its efficacy is not universal, with some reports indicating that only a minority of patients experience benefits.[11] It is not considered a primary preventative treatment; those strategies typically involve beta-blockers, anticonvulsants, or antidepressants.[9][12]

| Parameter | Description | References |

| Population | Patients experiencing acute attacks of vestibular migraine. | [1][9] |

| Dosage | 25 mg to 100 mg daily in divided doses. | [13] |

| Efficacy | May be useful for milder episodes; often ineffective for severe attacks. Benzodiazepines may be more effective. | [9][11] |

| Side Effects | Drowsiness can be a significant limiting factor. | [10] |

Benign Paroxysmal Positional Vertigo (BPPV)

Clinical practice guidelines from the American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS) explicitly recommend against the routine use of vestibular suppressants like Meclizine for the primary treatment of BPPV.[14][15] The primary, and more effective, treatment consists of canalith repositioning procedures (e.g., the Epley maneuver).[15] The off-label use of Meclizine in BPPV is limited to short-term management of severe nausea or vomiting that may accompany the repositioning maneuvers.[15] Long-term use can interfere with central vestibular compensation and delay recovery.[16]

Anxiety and Panic Disorder

There is limited but emerging evidence for Meclizine's use in anxiety. Its sedative properties may help reduce symptoms of a panic attack.[17] One published case report described a patient with panic disorder who did not respond to traditional pharmacotherapies but showed a positive response to Meclizine.[18][19] However, robust clinical trial data is currently lacking to support its widespread use for this indication.

Experimental Protocols & Methodologies

The evaluation of Meclizine's efficacy in off-label applications relies on structured clinical trial methodologies. A typical protocol for assessing its antiemetic or anti-vertigo effects would follow a double-blind, randomized, placebo-controlled design.

Generalized Clinical Trial Workflow

Key Methodological Components:

-

Study Population: Clearly defined based on diagnostic criteria (e.g., Bárány Society criteria for Vestibular Migraine, Pregnancy-Unique Quantification of Emesis (PUQE) score for NVP).[20][21]

-

Intervention: A fixed-dose regimen of Meclizine (e.g., 25 mg) compared against a visually identical placebo.

-

Outcome Measures: Standardized, validated scales are used to quantify symptoms.

-

Data Analysis: Statistical methods are employed to compare the change in symptom scores between the Meclizine and placebo groups to determine if the difference is statistically significant.

Summary of Therapeutic vs. Adverse Effects

The clinical utility of Meclizine is a balance between its desired therapeutic effects and its known side effect profile, both of which stem from its core mechanisms of action.

Conclusion and Future Directions

Meclizine's off-label use is most strongly supported in the management of nausea and vomiting of pregnancy, where it is considered a safe and effective option. Its utility in radiation-induced nausea and vestibular migraine is less established and generally reserved for specific clinical situations or milder cases. For BPPV, its use is discouraged as a primary treatment. The evidence for anxiolytic effects is currently anecdotal and requires rigorous investigation through randomized controlled trials.

Future research should focus on conducting high-quality, placebo-controlled trials for indications like vestibular migraine and anxiety to quantify Meclizine's efficacy and better define its place in therapy. Furthermore, pharmacogenomic studies investigating the impact of CYP2D6 polymorphisms on Meclizine's efficacy and tolerability could help personalize treatment for patients.[23] Finally, novel applications, such as its potential role as a human CAR inverse agonist in hepatocellular carcinoma, warrant further preclinical and clinical exploration.[24]

References

- 1. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Meclizine Hydrochloride? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Meclizine - Wikipedia [en.wikipedia.org]

- 5. Safety and efficacy of antiemetics used to treat nausea and vomiting in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nausea and Vomiting of Pregnancy | AAFP [aafp.org]

- 7. Delivery outcome after the use of meclozine in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prophylaxis of radiation-induced nausea and vomiting: a systematic review and meta-analysis of randomized controlled trials - Li - Annals of Palliative Medicine [apm.amegroups.org]

- 9. Management of vestibular migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medication Management for Vestibular Migraine | Neurology Department | U of U School of Medicine [medicine.utah.edu]

- 11. youtube.com [youtube.com]

- 12. Vestibular migraine: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. hearinghealthmatters.org [hearinghealthmatters.org]

- 15. droracle.ai [droracle.ai]

- 16. droracle.ai [droracle.ai]

- 17. choosingtherapy.com [choosingtherapy.com]

- 18. The successful use of meclizine in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. psychiatrist.com [psychiatrist.com]

- 20. dizzy.com [dizzy.com]

- 21. www1.health.nsw.gov.au [www1.health.nsw.gov.au]

- 22. Vestibular migraine treatment: a comprehensive practical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

Meclizine's Role in Modulating Neurotransmission Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation histamine H1 receptor antagonist, is a widely utilized therapeutic agent for the management of motion sickness and vertigo. Its clinical efficacy is primarily attributed to its potent inverse agonist activity at the H1 receptor, leading to the modulation of vestibular and central nervous system (CNS) pathways. This technical guide provides a comprehensive overview of meclizine's pharmacological profile, focusing on its interactions with various neurotransmitter systems. We delve into its binding affinities for histaminergic, muscarinic, and other receptors, and explore the downstream signaling cascades affected by its activity. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

Meclizine is a piperazine derivative with a well-established role in the treatment of vestibular disorders.[1][2] Its primary mechanism of action involves the blockade of histamine H1 receptors in the brain, particularly in the vomiting center and the chemoreceptor trigger zone (CTZ) located in the medulla.[2] This action inhibits histamine-mediated neurotransmission from the vestibular nuclei and the nucleus of the solitary tract, thereby reducing the sensations of nausea, vomiting, and dizziness.[2] Beyond its antihistaminic effects, meclizine also exhibits notable anticholinergic properties, contributing to its therapeutic profile.[2] This guide aims to provide a detailed examination of meclizine's engagement with various neurotransmitter pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacodynamics: Receptor Binding Profile

The therapeutic and side-effect profile of meclizine is dictated by its affinity for a range of neurotransmitter receptors. While its primary target is the histamine H1 receptor, its interactions with other receptors are crucial for a complete understanding of its pharmacological effects.

Histamine H1 Receptor

Meclizine acts as a potent inverse agonist at the histamine H1 receptor.[3] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. This inverse agonism is fundamental to its efficacy in suppressing the symptoms of motion sickness and vertigo.

Muscarinic Receptors

Meclizine demonstrates a low affinity for muscarinic acetylcholine receptors.[4] This interaction is responsible for the anticholinergic side effects commonly associated with its use, such as dry mouth and drowsiness.[2]

Dopamine and Serotonin Receptors

While often qualitatively described as a weak dopamine antagonist, specific quantitative binding data for meclizine at dopamine and serotonin receptor subtypes are not extensively available in publicly accessible literature. This represents a significant knowledge gap in fully characterizing its CNS effects.

Constitutive Androstane Receptor (CAR)

Interestingly, meclizine has been identified as an inverse agonist of the human constitutive androstane receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics.[5] In contrast, it acts as an agonist at the mouse CAR, highlighting species-specific differences in its activity.[5]

Quantitative Binding Affinities

The following table summarizes the available quantitative data on meclizine's binding affinities for various neurotransmitter receptors.

| Receptor | Radioligand | Tissue/System | Kᵢ (nM) | Reference |

| Histamine H₁ | [³H]mepyramine | Mammalian Brain Membranes | 250 | [6] |

| Muscarinic | [³H]quinuclidinyl benzilate | Bovine Cerebral Cortex | 3600 | [4] |

Note: A comprehensive screening of meclizine against a wider panel of receptors, including dopamine and serotonin subtypes, would be invaluable for a more complete pharmacological profile. The absence of such data in the public domain is a limitation.

Modulation of Neurotransmission Pathways

Meclizine's interaction with its primary target, the H1 receptor, initiates a cascade of intracellular events that ultimately modulate neuronal excitability and communication.

Histaminergic Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). As an inverse agonist, meclizine blocks this entire cascade, preventing the rise in intracellular calcium and the subsequent activation of downstream signaling pathways.

Vestibular System Modulation

The anti-emetic and anti-vertigo effects of meclizine are primarily mediated through its actions on the vestibular system and its central connections. By blocking H1 receptors in the vestibular nuclei and the nucleus of the solitary tract, meclizine reduces the excitability of these neurons, which are responsible for relaying information about motion and spatial orientation to the brainstem centers that control nausea and vomiting.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of meclizine.

Radioligand Binding Assay (for Kᵢ Determination)

Objective: To determine the binding affinity (Kᵢ) of meclizine for a specific receptor.

Principle: This competitive binding assay measures the ability of unlabeled meclizine to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

-

Radiolabeled ligand (e.g., [³H]mepyramine for H1 receptors).

-

Unlabeled meclizine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled meclizine.

-

In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of varying concentrations of meclizine.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each meclizine concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the meclizine concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of meclizine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonism of meclizine at Gq-coupled receptors (e.g., H1 receptors).

Principle: This assay measures changes in intracellular calcium concentration in response to receptor activation and inhibition.

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Agonist for the receptor of interest (e.g., histamine).

-

Meclizine.

-

Fluorescence plate reader with injection capabilities.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of meclizine or vehicle control.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the effect of meclizine on the agonist-induced calcium response. This can be quantified by measuring the peak fluorescence or the area under the curve.

-

Plot the response as a function of the meclizine concentration to determine its IC₅₀ for inhibiting the calcium mobilization.

Conclusion

Meclizine's therapeutic efficacy in the management of motion sickness and vertigo is firmly rooted in its potent inverse agonist activity at histamine H1 receptors. This action effectively dampens the signaling cascades within the vestibular and central nervous systems that mediate the symptoms of these conditions. While its anticholinergic effects are also recognized, a comprehensive understanding of its broader pharmacological profile, particularly its interactions with dopaminergic and serotonergic systems, is hampered by a lack of publicly available quantitative binding and functional data. Further research employing the experimental approaches detailed in this guide is warranted to fully elucidate the complete spectrum of meclizine's neurotransmitter pathway modulation. Such studies will not only refine our understanding of this established drug but also inform the development of future therapeutics with improved efficacy and side-effect profiles.

References

- 1. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meclizine is an agonist ligand for mouse constitutive androstane receptor (CAR) and an inverse agonist for human CAR [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Discovery and Development of Meclizine for Vertigo: A Technical Guide

Executive Summary: Meclizine, a first-generation antihistamine of the piperazine class, was first patented in 1951 and introduced for medical use in 1953.[1] It has since become a widely utilized agent for the management of motion sickness and vertigo associated with vestibular disorders.[2][3] This technical guide provides an in-depth analysis of the discovery, synthesis, mechanism of action, pharmacokinetics, and clinical development of Meclizine. Its therapeutic effect is primarily attributed to its potent antagonism of the histamine H1 receptor and its central anticholinergic properties, which collectively suppress vestibular stimulation and inhibit nausea-inducing pathways.[1][2][4] This document summarizes key quantitative data, details significant experimental protocols, and visualizes complex pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis and Physicochemical Properties

Meclizine is a piperazine derivative, structurally and pharmacologically similar to buclizine and cyclizine.[1] It is commercially available as a racemic mixture of its two stereoisomers.[1]

1.1 Chemical Properties

-

IUPAC Name: (RS)-1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine[1]

-

Molecular Formula: C₂₅H₂₇ClN₂[1]

-

Molar Mass: 390.96 g·mol⁻¹[1]

-

Solubility: Practically insoluble in water (0.1 mg/ml), with limited solubility in alcohol.[1][5] It is soluble in organic solvents like DMSO and ethanol.

1.2 Chemical Synthesis The synthesis of Meclizine can be achieved through multiple pathways. A common method involves a multi-step process starting from (4-Chlorophenyl)-phenylmethanol.

Experimental Protocol: Meclizine Synthesis

-

Halogenation: (4-Chlorophenyl)-phenylmethanol is halogenated using thionyl chloride to produce (4-chlorophenyl)phenymethyl chloride.

-

Piperazine Addition: The resulting compound is reacted with acetylpiperazine.

-

Deprotection: The acetyl group is cleaved from the piperazine ring using diluted sulfuric acid.

-

N-Alkylation: The final step is an N-alkylation of the deprotected piperazine ring with 3-methylbenzylchloride to yield Meclizine.[1]

-

Alternative N-Alkylation: Alternatively, a reductive N-alkylation can be performed in the final step using 3-methylbenzaldehyde with hydrogen as the reducing agent and Raney nickel as a catalyst.[1][6]

References

- 1. Meclizine - Wikipedia [en.wikipedia.org]

- 2. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. medcentral.com [medcentral.com]

- 6. MECLIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Unveiling the Therapeutic Potential of Meclizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation histamine H1 receptor antagonist, has a long-standing clinical history for the management of motion sickness and vertigo.[1][2][3] Its well-established safety profile and ability to cross the blood-brain barrier have made it a subject of significant interest for drug repositioning.[4] Preliminary studies have revealed promising therapeutic potential beyond its primary indications, extending to neurodegenerative diseases, cancer, and rare genetic disorders. This technical guide provides an in-depth overview of the core scientific findings, focusing on the underlying mechanisms of action, experimental evidence, and future directions for research and development.

Core Mechanisms of Action

Meclizine's therapeutic effects are attributed to a multi-faceted mechanism of action that extends beyond its well-documented antihistaminic and anticholinergic properties.[5][6]

Histamine H1 Receptor Antagonism and Anticholinergic Effects

As a first-generation antihistamine, meclizine acts as a non-selective H1 antagonist.[1] This action, along with its central anticholinergic effects, is responsible for its antiemetic and antivertigo properties.[1] It is believed to act on the chemoreceptor trigger zone and vomiting center in the medulla.[1][7] By blocking H1 receptors in the vestibular nuclei and the nucleus of the solitary tract, meclizine inhibits signaling to the vomiting center.[7]

Modulation of Cellular Metabolism

Recent research has illuminated meclizine's role in modulating fundamental cellular metabolic pathways, which appears to be independent of its antihistaminic activity.[4]

-

Inhibition of Mitochondrial Respiration: Studies have shown that meclizine can suppress mitochondrial respiration.[4] This effect is correlated with its neuroprotective properties.[4]

-

Enhancement of Glycolysis: Meclizine has been found to enhance glycolysis by increasing the levels of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key activator of the rate-determining enzyme phosphofructokinase.[8][9] This metabolic shift is believed to contribute to its neuroprotective effects in models of Parkinson's disease.[8][9]

Inhibition of Fibroblast Growth Factor Receptor 3 (FGFR3) Signaling

In the context of achondroplasia, a common form of dwarfism caused by activating mutations in the FGFR3 gene, meclizine has been identified as an inhibitor of FGFR3 signaling.[10] This inhibition promotes bone growth in animal models of the condition.[10]

Constitutive Androstane Receptor (CAR) Inverse Agonism

In hepatocellular carcinoma (HCC), meclizine has been identified as an inverse agonist of the human constitutive androstane receptor (CAR).[11] By reversing CAR function, meclizine is hypothesized to block proliferation and induce apoptosis in HCC cells.[11]

Therapeutic Applications Under Investigation

Preliminary studies have explored the therapeutic potential of meclizine in a range of diseases.

Neurodegenerative Diseases

Defects in cellular energy metabolism are a common feature of many neurodegenerative diseases. Meclizine's ability to modulate mitochondrial respiration and enhance glycolysis has positioned it as a potential neuroprotective agent.

-

Huntington's Disease: Meclizine has been shown to suppress apoptotic cell death in a murine cellular model of polyglutamine (polyQ) toxicity, a hallmark of Huntington's disease.[4] This protective effect was also observed in Caenorhabditis elegans and Drosophila melanogaster models of polyQ toxicity.[4]

-

Parkinson's Disease: In cellular models of Parkinson's disease, meclizine protected against 6-hydroxydopamine-induced apoptosis and cell death in both SH-SY5Y cells and rat primary cortical cultures.[8][9] This neuroprotection is mediated by its ability to enhance glycolysis.[8][9]

Oncology

Meclizine's metabolic and signaling-modulating properties have also led to its investigation as a potential anti-cancer agent.

-

Hepatocellular Carcinoma (HCC): A clinical trial is investigating the therapeutic effect of meclizine as a CAR inverse agonist in patients with HCC awaiting surgical resection or other treatments.[11] The primary outcome measure is the decrease in the expression of downstream CAR target genes.[11]

-

Lung Cancer: In A549 lung cancer cells, meclizine was found to be cytotoxic, inducing mitochondrial depolarization and caspase-independent cell death.[12] Furthermore, it synergistically enhanced the anticancer effects of paclitaxel.[12]

Achondroplasia

A phase 1b clinical trial has evaluated the safety and pharmacokinetics of repeated doses of meclizine in children with achondroplasia.[10] The results indicated that the drug was well-tolerated and supported the progression to phase 2 clinical trials.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited preliminary studies.

| Parkinson's Disease Model (Primary Rat Cortical Cultures) | |

| Parameter | Result |

| Meclizine Concentration | 3.125 µM |

| Reduction in 6-OHDA-induced Neuronal Death (FJ-C positive cells) | From 20.38 ± 1.57% to 12.68 ± 0.74% (p < 0.001)[8] |

| Reduction in 6-OHDA-induced LDH Release | From 10.8 ± 1.4% to 6.8 ± 0.9% (p < 0.05)[8] |

| Lung Cancer Model (A549 Cells) | |

| Parameter | Result |

| Meclizine IC50 | 275 µM (95% CI = 255 to 296 µM)[12] |

| Combination Index (CI) with Paclitaxel (40 µM) | 0.91 (indicating synergy)[12] |

| Achondroplasia Clinical Trial (Phase 1b) | |

| Parameter (Meclizine 12.5 mg/day for 14 days) | Result (Average, 95% CI) |

| Cmax | 167 (83-250) ng/mL[10] |

| Tmax | 3.7 (3.1-4.2) h[10] |

| AUC0-24h | 1170 (765-1570) ng·h/mL[10] |

| t1/2 | 7.4 (6.7-8.0) h[10] |

Experimental Protocols

Neuroprotection in Parkinson's Disease Model

-

Cell Culture: Primary cortical cultures were prepared from Sprague-Dawley rat embryos. SH-SY5Y neuroblastoma cells were also used.

-

Treatment: Cells were treated with 6-hydroxydopamine (6-OHDA) to induce apoptosis and cell death. Meclizine was co-administered at various concentrations.

-

Assays:

Anticancer Effects in Lung Cancer Model

-

Cell Line: A549 human lung cancer cells.

-

Treatment: Cells were treated with meclizine and paclitaxel, alone and in combination.

-

Assays:

-

Cytotoxicity: Evaluated by MTT assay to determine IC50 values.[12]

-

Drug Interaction: Analyzed using the Compusyn software to calculate the Combination Index (CI).[12]

-

Apoptosis and Mitochondrial Membrane Potential: Measured by flow cytometry using Annexin V-Alexafluor488/propidium iodide and tetramethylrhodamine staining, respectively.[12]

-

Protein Expression: Evaluated by Western blotting for apoptosis-inducing factor (AIF) and cathepsins D and B.[12]

-

Achondroplasia Phase 1b Clinical Trial

-

Study Design: A 14-day, repeated-dose, open-label, two-cohort study.

-

Participants: Twelve patients with achondroplasia aged 5-10 years.

-

Intervention: Meclizine was administered orally at 12.5 mg/day (cohort 1) and 25 mg/day (cohort 2).[10]

-

Assessments:

Visualizing the Pathways and Workflows

Signaling and Metabolic Pathways

Caption: Overview of Meclizine's diverse mechanisms of action and their therapeutic implications.

Experimental Workflow for Neuroprotection Studies

Caption: Generalized experimental workflow for evaluating the neuroprotective effects of Meclizine.

Logical Relationship in Drug Repurposing

Caption: Logical flow illustrating the rationale for Meclizine's drug repurposing.

Conclusion and Future Directions

The preliminary studies on meclizine's therapeutic potential beyond its established indications are highly encouraging. Its ability to modulate fundamental cellular processes such as metabolism and signaling pathways opens up new avenues for treating a range of challenging diseases. The existing safety data for meclizine significantly de-risks its development for new indications.

Future research should focus on:

-

Elucidating Detailed Mechanisms: Further investigation is needed to fully understand the molecular targets and downstream effects of meclizine in different disease contexts.

-

In Vivo Efficacy: More extensive preclinical studies in relevant animal models are required to validate the in vitro findings and establish optimal dosing and treatment regimens.

-

Clinical Validation: Well-designed, placebo-controlled clinical trials are essential to confirm the therapeutic efficacy and safety of meclizine in the new patient populations.

-

Biomarker Development: Identifying biomarkers to predict patient response to meclizine therapy will be crucial for personalized medicine approaches.

References

- 1. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meclizine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Meclizine is neuroprotective in models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meclizine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Meclizine Hydrochloride? [synapse.patsnap.com]

- 7. google.com [google.com]

- 8. Meclizine-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Meclizine-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase 1b study on the repurposing of meclizine hydrochloride for children with achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

Exploring the Pharmacodynamics of Meclizine: A Technical Guide to Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation H1 antihistamine, has long been a first-line therapy for motion sickness and vertigo.[1][2][3][4] Its classical pharmacodynamic profile is centered on its antagonist activity at histamine H1 and muscarinic cholinergic receptors, which effectively mitigates the symptoms of vestibular disturbances.[1][2][5] However, recent research has unveiled a more complex and nuanced pharmacodynamic landscape for this well-established drug. Emerging studies in novel preclinical models have repositioned meclizine as a promising candidate for a range of therapeutic areas, including oncology, neuroprotection, and metabolic disorders. This guide provides an in-depth exploration of these new findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further investigation and drug development efforts.

Classical Pharmacodynamics of Meclizine

Meclizine's traditional therapeutic effects are primarily attributed to its actions within the central nervous system (CNS).

-

Histamine H1 Receptor Antagonism: Meclizine acts as an inverse agonist at H1 receptors.[6] By blocking the action of histamine on these receptors in the brain, particularly in the vestibular nuclei and the nucleus of the solitary tract, it inhibits signaling to the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla.[2][7][8]

-

Anticholinergic Activity: The drug also exhibits central anticholinergic properties, blocking muscarinic receptors.[1][2] This action further dampens excitatory neural pathways originating from the vestibular system, contributing to its anti-nausea and anti-vertigo effects.[1][5]

-

Vestibular System Depression: Meclizine depresses labyrinth excitability and reduces vestibular stimulation, effectively stabilizing the conflicting signals that cause motion sickness.[1][3]

These mechanisms collectively reduce the sensation of dizziness, nausea, and vomiting associated with motion-related and vestibular disorders.[2]

Emerging Pharmacodynamics in Novel Therapeutic Models

Recent investigations have expanded the pharmacological profile of meclizine far beyond its antihistaminergic roots, revealing its potential in treating complex diseases.

Metabolic Reprogramming and Ischemic Protection

A significant area of new research is meclizine's ability to induce a metabolic shift from mitochondrial oxidative phosphorylation towards glycolysis.[9] This "chemical preconditioning" has shown profound protective effects in models of ischemia-reperfusion injury.

-

Mechanism: Meclizine inhibits mitochondrial respiration, leading to an accumulation of the metabolite phosphoethanolamine.[9][10] This, in turn, boosts glycolysis, allowing cells to maintain ATP levels during ischemic events when oxygen is scarce.[9] This metabolic toggle helps reduce the formation of reactive oxygen species (ROS) upon reperfusion, mitigating cellular damage.[11]

-

Therapeutic Potential: This mechanism has demonstrated protective effects in preclinical models of stroke, heart attack, and kidney injury.[9][10][11] Furthermore, the isolated (S)-enantiomer of meclizine has been shown to retain this metabolic activity with significantly less H1-receptor affinity, offering a potential therapeutic agent with a better side-effect profile.[9]

Oncology and Anti-Cancer Activity

Meclizine has demonstrated surprising efficacy in various cancer models, acting through multiple pathways to inhibit tumor growth and survival.

-